molecular formula C20H26N4O2S2 B4645091 1-(2,2-dimethylpropanoyl)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine-4-carboxamide

1-(2,2-dimethylpropanoyl)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine-4-carboxamide

Cat. No.: B4645091
M. Wt: 418.6 g/mol
InChI Key: QABQSVRCOHRJDA-UHFFFAOYSA-N
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Description

1-(2,2-dimethylpropanoyl)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a thiadiazole ring, and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-dimethylpropanoyl)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine-4-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the thiadiazole ring, followed by the introduction of the phenylsulfanyl group. The piperidine ring is then synthesized and coupled with the thiadiazole derivative. The final step involves the acylation of the piperidine ring with 2,2-dimethylpropanoyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-dimethylpropanoyl)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce corresponding alcohols .

Scientific Research Applications

1-(2,2-dimethylpropanoyl)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-dimethylpropanoyl)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through various pathways. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by interacting with allosteric sites .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2-dimethylpropanoyl)-N-{5-[(methylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine-4-carboxamide
  • 1-(2,2-dimethylpropanoyl)-N-{5-[(ethylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine-4-carboxamide

Uniqueness

1-(2,2-dimethylpropanoyl)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine-4-carboxamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic profile .

Properties

IUPAC Name

1-(2,2-dimethylpropanoyl)-N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2S2/c1-20(2,3)18(26)24-11-9-14(10-12-24)17(25)21-19-23-22-16(28-19)13-27-15-7-5-4-6-8-15/h4-8,14H,9-13H2,1-3H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABQSVRCOHRJDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,2-dimethylpropanoyl)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine-4-carboxamide
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1-(2,2-dimethylpropanoyl)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine-4-carboxamide
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1-(2,2-dimethylpropanoyl)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine-4-carboxamide
Reactant of Route 4
1-(2,2-dimethylpropanoyl)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine-4-carboxamide
Reactant of Route 5
1-(2,2-dimethylpropanoyl)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
1-(2,2-dimethylpropanoyl)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine-4-carboxamide

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